4-Chlorobut-2-en-1-amine
CAS No.:
Cat. No.: VC17539004
Molecular Formula: C4H8ClN
Molecular Weight: 105.56 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C4H8ClN |
---|---|
Molecular Weight | 105.56 g/mol |
IUPAC Name | (E)-4-chlorobut-2-en-1-amine |
Standard InChI | InChI=1S/C4H8ClN/c5-3-1-2-4-6/h1-2H,3-4,6H2/b2-1+ |
Standard InChI Key | DYUZZXXUVYQTQX-OWOJBTEDSA-N |
Isomeric SMILES | C(/C=C/CCl)N |
Canonical SMILES | C(C=CCCl)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
4-Chlorobut-2-en-1-amine is an unsaturated primary amine with a four-carbon chain featuring a chlorine atom at the fourth position and an amine group at the first position. Its IUPAC name is derived from the but-2-ene backbone, with substituents assigned according to the lowest locant rule. The compound exists in two isomeric forms due to the geometry of the double bond: the (E)-isomer (trans configuration) and the (Z)-isomer (cis configuration). The hydrochloride salt, a common derivative, adopts the (E)-configuration in its crystalline form .
Table 1: Fundamental Chemical Data
The hydrochloride form enhances stability and solubility, making it preferable for storage and synthetic applications .
Structural and Electronic Features
The compound’s reactivity arises from two functional groups:
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Alkene Double Bond: The bond at position 2 enables electrophilic additions (e.g., hydrogenation, halogenation).
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Chlorine Substituent: The electronegative chlorine atom at position 4 acts as a leaving group in nucleophilic substitution reactions (e.g., , ).
The amine group () contributes to basicity and participates in condensation reactions, such as Schiff base formation.
Synthesis Methodologies
Direct Amination of Halogenated Alkenes
A primary synthesis route involves the amination of 4-chlorobut-2-yne. Under catalytic conditions, ammonia reacts with the alkyne to yield the unsaturated amine. For example:
Elevated temperatures (80–120°C) and pressures (2–5 atm) are typically employed to overcome kinetic barriers.
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt by treatment with hydrochloric acid:
This reaction proceeds quantitatively in anhydrous ether or ethanol, yielding a crystalline product .
Table 2: Comparative Synthesis Routes
Method | Starting Material | Conditions | Yield (%) |
---|---|---|---|
Alkyne Amination | 4-chlorobut-2-yne | , 100°C | 70–85 |
Hydrochloride Formation | Free base | HCl, ether, 25°C | >95 |
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The chlorine atom undergoes displacement with nucleophiles such as hydroxide, alkoxides, or amines. For instance, reaction with sodium methoxide produces 4-methoxybut-2-en-1-amine:
This reaction proceeds via an mechanism, as evidenced by inversion of configuration at the chiral center.
Electrophilic Addition
The alkene moiety participates in hydrogenation, epoxidation, and hydrohalogenation. Catalytic hydrogenation using yields 4-chlorobutan-1-amine:
This saturated derivative finds use in polymer crosslinking agents.
Condensation Reactions
The primary amine reacts with carbonyl compounds to form Schiff bases. For example, condensation with benzaldehyde produces:
Schiff bases are pivotal in coordination chemistry and pharmaceutical synthesis.
Applications in Industrial and Pharmaceutical Contexts
Pharmaceutical Intermediates
The compound’s dual functionality enables its use in synthesizing β-lactam antibiotics and antiviral agents. For example, it serves as a precursor to unsaturated tertiary amines via Stevens rearrangements, which are critical in alkaloid synthesis .
Agrochemical Development
Chlorinated amines are integral to herbicides and fungicides. 4-Chlorobut-2-en-1-amine derivatives exhibit activity against Phytophthora infestans, a pathogen responsible for potato blight.
Polymer Science
The amine group facilitates crosslinking in epoxy resins, enhancing thermal stability and mechanical strength. Copolymers incorporating this monomer show improved resistance to organic solvents.
Analytical Characterization
Spectroscopic Data
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IR Spectroscopy: Stretching vibrations at (), (), and ().
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NMR Spectroscopy:
Mass Spectrometry
The hydrochloride salt exhibits a parent ion at , with fragmentation peaks at and .
Table 3: Predicted Collision Cross Sections (CCS)
Adduct | CCS (Ų) | |
---|---|---|
106.04 | 117.2 | |
128.02 | 128.5 |
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